molecular formula C18H16FN5O2 B2873632 5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2415524-78-4

5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2873632
CAS No.: 2415524-78-4
M. Wt: 353.357
InChI Key: CAZFIFDHICMPCU-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated pyrimidine, piperazine, and oxazole moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactions One common approach starts with the preparation of the 5-fluoro-6-phenylpyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with specific enzymes or receptors. Research may focus on its efficacy in treating certain diseases or conditions.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c19-15-16(13-4-2-1-3-5-13)20-12-21-17(15)23-8-10-24(11-9-23)18(25)14-6-7-22-26-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZFIFDHICMPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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